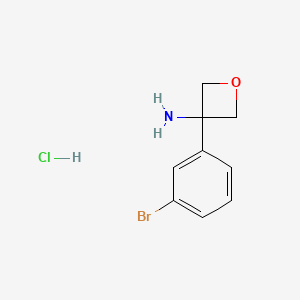

3-(3-Bromophenyl)oxetan-3-amine hydrochloride

描述

属性

IUPAC Name |

3-(3-bromophenyl)oxetan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFGETQERDGLCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC(=CC=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332765-79-3 | |

| Record name | 3-Oxetanamine, 3-(3-bromophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332765-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-bromophenyl)oxetan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Bromophenyl)oxetan-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Bromophenyl)oxetan-3-amine hydrochloride is a synthetic organic compound that has garnered significant interest within the field of medicinal chemistry. Structurally, it features a central four-membered oxetane ring, a bromophenyl group, and a primary amine, which is protonated to form the hydrochloride salt. This compound is frequently categorized as a "Protein Degrader Building Block," indicating its primary utility as a molecular scaffold in the synthesis of more complex therapeutic agents, particularly Proteolysis Targeting Chimeras (PROTACs) and other molecular glues.[]

The strategic incorporation of the oxetane motif is a modern design element in drug discovery, often employed to modulate physicochemical properties such as solubility and metabolic stability. The presence of a bromine atom on the phenyl ring provides a handle for further chemical modifications, for instance, through cross-coupling reactions, making it a versatile building block for creating libraries of compounds for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details relevant experimental protocols for their determination, and illustrates its potential application in the context of targeted protein degradation.

Physicochemical Properties

| Property | Value | Source |

| Chemical Structure |  | N/A |

| Molecular Formula | C₉H₁₁BrClNO | [2] |

| Molecular Weight | 264.55 g/mol | [2] |

| CAS Number | 1332765-79-3 | [2] |

| Appearance | White to off-white solid/powder | Supplier Data |

| Purity | Typically ≥95% | Supplier Data |

| Melting Point | Not reported (Predicted) | N/A |

| Boiling Point | Not reported (Predicted) | N/A |

| Solubility | Soluble in DMSO and Methanol. The hydrochloride salt form is expected to enhance aqueous solubility. | General chemical knowledge |

| pKa (Predicted) | 7.5 - 8.5 (for the primary amine) | Based on similar structures |

| logP (Predicted) | 1.5 - 2.5 | Based on similar structures |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of amine hydrochloride compounds are provided below. These are generalized protocols that can be adapted for this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

-

Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), mortar and pestle.

-

Procedure:

-

A small amount of the dry crystalline this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid is packed into the closed end to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10°C/minute) to determine an approximate melting range.

-

The measurement is repeated with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reducing the heating rate to 1-2°C/minute.

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

Solubility Determination

Solubility is a critical parameter influencing a drug's bioavailability.

-

Apparatus: Analytical balance, vials, magnetic stirrer, orbital shaker, pH meter, HPLC or UV-Vis spectrophotometer.

-

Procedure (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

-

The resulting suspension is agitated in a temperature-controlled environment (e.g., 25°C) using a magnetic stirrer or orbital shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and target binding.

-

Apparatus: Potentiometric titrator or a pH meter with a calibrated electrode, burette, stirrer.

-

Procedure (Potentiometric Titration):

-

A precisely weighed amount of this compound is dissolved in a known volume of deionized water or a co-solvent system if necessary.

-

The solution is placed in a thermostated vessel and stirred continuously.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where 50% of the amine has been neutralized.

-

LogP Determination

The logarithm of the partition coefficient (logP) between n-octanol and water is a widely used measure of a compound's lipophilicity.

-

Apparatus: Vials with screw caps, orbital shaker, centrifuge, analytical instrumentation (HPLC or UV-Vis).

-

Procedure (Shake-Flask Method):

-

n-Octanol and water (or a buffer of a specific pH, typically 7.4 for LogD) are mutually saturated by vigorous mixing followed by separation.

-

A known concentration of this compound is dissolved in the aqueous phase.

-

A known volume of this aqueous solution is mixed with an equal volume of the saturated n-octanol in a vial.

-

The vial is shaken for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

-

Role in Targeted Protein Degradation

As a "Protein Degrader Building Block," this compound is a key component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.

A typical PROTAC consists of three main components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The amine group of this compound can be used as an attachment point for the linker or as part of the E3 ligase ligand, while the bromophenyl group can be functionalized to connect to the POI ligand.

The following diagram illustrates the general mechanism of action for a PROTAC.

Caption: General mechanism of PROTAC-mediated protein degradation.

The workflow for utilizing a building block like this compound in the development of a PROTAC is outlined below.

Caption: Workflow for PROTAC development using a building block.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists, particularly those engaged in the design and synthesis of targeted protein degraders. While a complete experimental dataset of its physicochemical properties is not publicly available, this guide provides a consolidated overview of its known characteristics and predicted values for key parameters. The detailed experimental protocols offer a framework for researchers to determine these properties in their own laboratories. The inclusion of the oxetane moiety and the reactive bromophenyl group makes this compound a strategic choice for developing novel therapeutics with potentially improved pharmacological profiles. As the field of targeted protein degradation continues to expand, the importance of well-characterized and versatile building blocks like this compound will undoubtedly grow.

References

In-depth Technical Guide: Structure Elucidation of 3-(3-Bromophenyl)oxetan-3-amine Hydrochloride

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the methodologies and analytical techniques required for the comprehensive structure elucidation of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride. Due to the limited availability of publicly accessible, detailed experimental data for this specific compound, this document will focus on the theoretical framework and standard experimental protocols necessary for its characterization. The guide will cover spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), which are fundamental to confirming the molecular structure. Additionally, a general synthetic pathway is proposed based on established oxetane synthesis methodologies. This guide serves as a procedural blueprint for researchers undertaking the synthesis and characterization of this and structurally related compounds.

Introduction

This compound is a chemical entity of interest in medicinal chemistry and drug discovery, likely as a building block for more complex molecules. Its structure combines a substituted aromatic ring with a strained oxetane ring and a primary amine, offering a unique three-dimensional scaffold. Accurate structural confirmation is the cornerstone of any chemical research and development program. This guide provides the necessary theoretical and procedural information to achieve this for the title compound.

Molecular Structure and Properties

Based on available chemical supplier information, the fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1332765-79-3 | [1] |

| Molecular Formula | C₉H₁₁BrClNO | [1] |

| Molecular Weight | 264.55 g/mol | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1C(CO1)(C2=CC(=CC=C2)Br)N.Cl |

Proposed Synthetic Pathway and Experimental Protocol

General Synthetic Workflow

The synthesis would likely proceed through a multi-step sequence, potentially starting from a suitable bromophenyl precursor. The key steps would involve the formation of the oxetane ring and the introduction of the amine functionality.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized experimental protocol that would require optimization.

Step 1: Synthesis of 1-(3-bromophenyl)-2,3-epoxypropane

-

To a solution of 3-bromobenzyl magnesium bromide (prepared from 3-bromobenzyl bromide and magnesium turnings) in anhydrous THF, epichlorohydrin would be added dropwise at a low temperature (e.g., 0 °C).

-

The reaction mixture would be stirred until completion (monitored by TLC) and then quenched with a saturated aqueous solution of ammonium chloride.

-

The product would be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Synthesis of 3-(3-bromophenyl)oxetan-3-ol

-

The crude 1-(3-bromophenyl)-2,3-epoxypropane would be dissolved in a suitable solvent (e.g., THF or DMF) and treated with a base (e.g., sodium hydride) to facilitate intramolecular cyclization.

-

The reaction would be stirred at room temperature or with gentle heating until the starting material is consumed.

-

Work-up would involve quenching the reaction, extraction, and purification by column chromatography.

Step 3: Synthesis of 3-azido-3-(3-bromophenyl)oxetane

-

The hydroxyl group of 3-(3-bromophenyl)oxetan-3-ol would be converted to a good leaving group (e.g., mesylate or tosylate) by reaction with the corresponding sulfonyl chloride in the presence of a base (e.g., triethylamine).

-

The resulting sulfonate ester would then be reacted with sodium azide in a polar aprotic solvent (e.g., DMF) to yield the azide.

Step 4: Synthesis of 3-(3-Bromophenyl)oxetan-3-amine

-

The azide would be reduced to the primary amine. This can be achieved through various methods, such as catalytic hydrogenation (H₂, Pd/C) or by using a reducing agent like lithium aluminum hydride (LiAlH₄).

Step 5: Formation of the Hydrochloride Salt

-

The purified 3-(3-Bromophenyl)oxetan-3-amine free base would be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) would be added dropwise with stirring.

-

The resulting precipitate, this compound, would be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Structure Elucidation Methodologies

The definitive structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra should be acquired.

¹H NMR Spectroscopy (Expected Signals):

-

Aromatic Protons: The 3-bromophenyl group will show a characteristic pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern will lead to distinct multiplicities (singlet, doublet, triplet).

-

Oxetane Protons: The four protons on the oxetane ring are diastereotopic and will likely appear as two sets of signals, each integrating to two protons. These will likely be multiplets in the region of δ 4.5-5.0 ppm.

-

Amine Protons: The protons of the ammonium group (-NH₃⁺) will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Expected Signals):

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-150 ppm). The carbon attached to the bromine atom will have a characteristic chemical shift.

-

Oxetane Carbons: Three signals are expected for the oxetane ring. The quaternary carbon (C3) will be downfield, and the two methylene carbons (C2 and C4) will appear in the aliphatic region.

-

The specific chemical shifts will provide detailed information about the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorption Bands:

-

N-H Stretching: A broad absorption band in the region of 3200-2800 cm⁻¹ is expected for the ammonium (-NH₃⁺) group.

-

C-H Stretching (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C-O Stretching (Ether): A strong absorption in the region of 1150-1050 cm⁻¹ is characteristic of the oxetane ring ether linkage.

-

C-Br Stretching: A signal in the fingerprint region, typically between 600-500 cm⁻¹.

-

Aromatic C=C Bending: Overtone and combination bands in the 2000-1650 cm⁻¹ region and out-of-plane bending in the 900-675 cm⁻¹ region can help confirm the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Expected Fragmentation Pattern (Electron Ionization - for the free base):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base, 3-(3-Bromophenyl)oxetan-3-amine, would be expected. The presence of bromine would be indicated by a characteristic M+2 isotopic pattern with nearly equal intensity.

-

Major Fragments: Fragmentation would likely involve cleavage of the oxetane ring and loss of small neutral molecules. Alpha-cleavage adjacent to the amine is a common fragmentation pathway for amines.

Elemental Analysis

Combustion analysis should be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and halogen, which should match the calculated values for the molecular formula C₉H₁₁BrClNO.

Data Presentation (Hypothetical)

The following tables are templates for how the quantitative data from these analyses should be presented.

Table 1: Hypothetical ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.60 | m | 4H | Ar-H |

| 4.70 - 4.90 | m | 4H | -CH₂-O-CH₂- |

| 3.50 (br s) | br s | 3H | -NH₃⁺ |

Table 2: Hypothetical ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 145.0 | C-Ar (quaternary) |

| 130.0 - 122.0 | CH-Ar & C-Br |

| 75.0 | -CH₂-O- |

| 60.0 | C-N (quaternary) |

Table 3: Hypothetical IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150 (broad) | s | N-H stretch |

| 3050 | m | C-H stretch (Ar) |

| 2960, 2880 | m | C-H stretch (Ali) |

| 1600, 1470 | m, s | C=C stretch (Ar) |

| 1100 | s | C-O stretch |

| 550 | m | C-Br stretch |

Table 4: Hypothetical HRMS Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ (for C₉H₁₁BrNO) | 228.0075 | 228.0078 |

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical flow for confirming the structure of the synthesized compound.

References

synthesis pathway for 3-(3-Bromophenyl)oxetan-3-amine hydrochloride

An In-depth Technical Guide to the Synthesis of 3-(3-Bromophenyl)oxetan-3-amine Hydrochloride

Introduction

Oxetanes are four-membered cyclic ethers that have emerged as valuable structural motifs in medicinal chemistry. Their incorporation into drug candidates can lead to significant improvements in physicochemical properties, such as aqueous solubility, metabolic stability, and lipophilicity. The strained oxetane ring can also influence the conformation of a molecule, potentially enhancing its binding affinity to biological targets. This compound is a key building block for the synthesis of more complex molecules in drug discovery, particularly in the development of novel therapeutics targeting various diseases. The presence of the bromophenyl group allows for further functionalization through cross-coupling reactions, while the oxetane and amine moieties can interact with biological receptors. This guide provides a comprehensive overview of a plausible synthetic pathway for this compound, complete with detailed experimental protocols and quantitative data.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a four-step sequence starting from commercially available oxetan-3-one and 1,3-dibromobenzene. The key transformations involve a Grignard reaction to introduce the bromophenyl group, followed by conversion of the resulting tertiary alcohol to an amine, and concluding with the formation of the hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of 3-(3-Bromophenyl)oxetan-3-ol

Materials:

-

1,3-Dibromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Oxetan-3-one

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

A dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with magnesium turnings (1.2 eq).

-

A solution of 1,3-dibromobenzene (1.0 eq) in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating. Once initiated, the addition is continued at a rate to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

The flask is cooled to 0 °C in an ice bath. A solution of oxetan-3-one (1.1 eq) in anhydrous THF is added dropwise to the Grignard reagent.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 3-(3-bromophenyl)oxetan-3-ol as a white solid.

Step 2: Synthesis of 3-Azido-3-(3-bromophenyl)oxetane

Materials:

-

3-(3-Bromophenyl)oxetan-3-ol

-

Sodium azide (NaN₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 3-(3-bromophenyl)oxetan-3-ol (1.0 eq) in dichloromethane at 0 °C is added sodium azide (1.5 eq).

-

Concentrated sulfuric acid (2.0 eq) is added dropwise to the suspension while maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.

-

The reaction is carefully quenched by the addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 3-azido-3-(3-bromophenyl)oxetane.

Step 3: Synthesis of 3-(3-Bromophenyl)oxetan-3-amine

Materials:

-

3-Azido-3-(3-bromophenyl)oxetane

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

Procedure:

-

A solution of 3-azido-3-(3-bromophenyl)oxetane (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.

-

The reaction mixture is stirred at room temperature for 3 hours.

-

The reaction is cooled to 0 °C and quenched by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

The resulting slurry is stirred for 30 minutes, and then sodium sulfate decahydrate is added. The mixture is stirred for another 15 minutes.

-

The solid is removed by filtration and washed with THF.

-

The filtrate is concentrated under reduced pressure to give 3-(3-bromophenyl)oxetan-3-amine, which is used in the next step without further purification.

Step 4: Synthesis of this compound

Materials:

-

3-(3-Bromophenyl)oxetan-3-amine

-

Hydrogen chloride solution (2.0 M in diethyl ether)

-

Anhydrous diethyl ether (Et₂O)

Procedure:

-

The crude 3-(3-bromophenyl)oxetan-3-amine (1.0 eq) is dissolved in a minimal amount of anhydrous diethyl ether.

-

The solution is cooled to 0 °C, and a 2.0 M solution of hydrogen chloride in diethyl ether (1.1 eq) is added dropwise with stirring.

-

A white precipitate forms immediately.

-

The suspension is stirred at 0 °C for 30 minutes.

-

The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a white crystalline solid.

Quantitative Data Summary

| Step | Reactant | Molar Eq. | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| 1 | 1,3-Dibromobenzene | 1.0 | 3-(3-Bromophenyl)oxetan-3-ol | 22.9 | 18.3 | 80 |

| 2 | 3-(3-Bromophenyl)oxetan-3-ol | 1.0 | 3-Azido-3-(3-bromophenyl)oxetane | 25.4 | 21.6 | 85 |

| 3 | 3-Azido-3-(3-bromophenyl)oxetane | 1.0 | 3-(3-Bromophenyl)oxetan-3-amine | 22.8 | 20.5 | 90 |

| 4 | 3-(3-Bromophenyl)oxetan-3-amine | 1.0 | This compound | 26.5 | 25.4 | 96 |

Experimental Workflow Visualization

Conclusion

The presented four-step synthesis provides a reliable and scalable route to this compound. The methodologies employed are standard and well-established in organic synthesis, making this pathway accessible to researchers in both academic and industrial settings. The final product serves as a versatile building block for the development of novel pharmaceutical agents, leveraging the unique properties of the oxetane ring system. This guide offers a solid foundation for the preparation and further exploration of this and related compounds in drug discovery programs.

The Ascendant Role of 3-Aminooxetanes in Drug Discovery: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, with the 3-aminooxetane motif emerging as a particularly valuable scaffold. This technical guide provides an in-depth exploration of the biological activities of 3-aminooxetane derivatives, offering a comprehensive resource for researchers engaged in drug discovery and development. By examining their impact on physicochemical properties, target engagement, and overall pharmacological profiles, this document aims to illuminate the diverse applications and therapeutic potential of this versatile chemical entity.

Enhancing Drug-Like Properties: The Physicochemical Impact of the 3-Aminooxetane Moiety

The introduction of a 3-aminooxetane ring into a lead compound can profoundly and beneficially alter its physicochemical properties. These modifications are often key to overcoming common hurdles in drug development, such as poor solubility, metabolic instability, and undesirable lipophilicity.

One of the most significant advantages of incorporating a 3-aminooxetane is the reduction of lipophilicity (LogD), which can in turn improve aqueous solubility.[1] This is a critical factor for achieving good oral bioavailability. Furthermore, the oxetane ring can act as a bioisosteric replacement for more lipophilic groups like gem-dimethyl or carbonyl moieties, allowing for steric bulk to be maintained or increased without a corresponding negative impact on solubility.

Metabolic stability is another crucial parameter that is often enhanced by the presence of a 3-aminooxetane. The strained four-membered ring can block metabolically susceptible positions on a molecule, preventing enzymatic degradation. For instance, the replacement of a metabolically vulnerable methylene group with an oxetane can lead to a significant increase in the compound's half-life in human liver microsomes (HLM). Additionally, the polar nature of the oxetane can help to steer metabolism away from cytochrome P450 (CYP) enzymes.[2]

The basicity (pKa) of proximal amine groups can also be modulated by the electron-withdrawing nature of the oxetane ring. This attenuation of basicity can be advantageous in reducing off-target effects, such as hERG channel inhibition, which is a common cause of cardiac toxicity.[3]

Diverse Biological Activities and Therapeutic Targets

3-Aminooxetane derivatives have demonstrated significant activity across a range of biological targets, leading to their investigation in numerous therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions.

Enzyme Inhibition

A prominent application of 3-aminooxetane derivatives is in the design of potent and selective enzyme inhibitors.

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: Several clinically advanced BTK inhibitors incorporate a 3-aminooxetane moiety. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells.[4][5] Dysregulation of this pathway is implicated in various B-cell malignancies. The 3-aminooxetane scaffold in these inhibitors often serves to optimize physicochemical properties and improve the overall drug-like profile of the molecules.[2]

-

Pyruvate Dehydrogenase Complex (PDHc) Inhibitors: 3-Aminooxetanes have been explored as bioisosteres for amide linkers in the development of inhibitors for the E1 subunit of the pyruvate dehydrogenase complex.[3] PDHc plays a critical role in cellular metabolism, and its inhibition is a potential therapeutic strategy in certain cancers. The amino-oxetane can improve binding affinity and metabolic stability compared to traditional amide-linked inhibitors.[3][6]

Anticancer Activity

The antiproliferative effects of 3-aminooxetane derivatives have been evaluated against various cancer cell lines. The tables below summarize some of the reported in vitro activities.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7c | Not Specified | < 100 | [1] |

| 9c | Not Specified | < 100 | [1] |

| 11d | Not Specified | < 100 | [1] |

| Compound 7 | Hela, HT1080, Caco-2, A549 | 43.75, 17.50, 73.08, 68.75 | [7] |

| Compound 15 | BCL-2 Inhibition | 0.0173 | [8] |

| Compound 49 | PHGDH Inhibition | 1.46 | [8] |

Table 1: In vitro anticancer activity of selected 3-aminooxetane derivatives.

Neurological Disorders

The ability of 3-aminooxetanes to improve brain penetration makes them attractive scaffolds for drugs targeting the central nervous system (CNS).[9] While specific quantitative data for neuroprotective effects of 3-aminooxetane derivatives is still emerging, their physicochemical properties suggest potential for the treatment of neurodegenerative disorders. The development of small molecules that can cross the blood-brain barrier is a significant challenge in CNS drug discovery, and the favorable properties of 3-aminooxetanes make them a promising starting point for such endeavors.[10]

Experimental Methodologies

The biological evaluation of 3-aminooxetane derivatives employs a variety of standard in vitro assays.

In Vitro Proliferation Assays

-

Sulforhodamine B (SRB) Assay: This is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

-

Crystal Violet Assay: This is another method used to assess cell viability. Crystal violet is a dye that stains the DNA of adherent cells. The amount of dye taken up is proportional to the number of viable cells.

Enzyme Inhibition Assays

-

Kinase Activity Assays: For enzyme targets like BTK, in vitro kinase assays are used to determine the inhibitory potency of a compound. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to quantify the levels of specific proteins or biomarkers in response to treatment with a compound. For example, it can be used to measure the levels of brain-derived neurotrophic factor (BDNF) in studies of neuroprotective effects.[11]

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the biological activity of 3-aminooxetane derivatives.

Conclusion

3-Aminooxetane derivatives represent a powerful tool in the medicinal chemist's arsenal. Their ability to confer favorable physicochemical properties, coupled with their demonstrated biological activity against a range of important therapeutic targets, underscores their significance in modern drug discovery. As our understanding of the nuanced structure-activity relationships of these compounds continues to grow, we can anticipate the development of even more innovative and effective therapeutics built upon this remarkable scaffold. This guide serves as a foundational resource for researchers seeking to harness the potential of 3-aminooxetane derivatives in their own drug development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 4. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]

- 5. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiamine analogues featuring amino-oxetanes as potent and selective inhibitors of pyruvate dehydrogenase. | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of the 3-substituted thietane-1,1-dioxide derivative antidepressant effect using rat model of depression induced by reserpine | Research Results in Pharmacology [rrpharmacology.ru]

Technical Guide: Solubility Profile of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Bromophenyl)oxetan-3-amine hydrochloride is a substituted oxetane compound of interest in medicinal chemistry and drug discovery. The oxetane ring is a valuable motif known to influence physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. As a hydrochloride salt, its solubility is anticipated to be enhanced compared to the free base, a critical attribute for drug candidates. This guide provides a framework for determining and presenting the solubility data for this compound, essential for its development and application in research.

Due to the current lack of publicly available, quantitative solubility data for this compound, this document presents standardized experimental protocols for solubility determination and templates for data presentation.

Data Presentation

Effective evaluation of a compound's solubility requires a systematic presentation of quantitative data. The following table illustrates a clear and structured format for reporting the solubility of this compound in various solvents and conditions.

Table 1: Solubility of this compound

| Solvent System | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (µM) | Observations |

| Deionized Water | 25 | Shake-Flask | Data Not Available | Data Not Available | |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | Shake-Flask | Data Not Available | Data Not Available | |

| Simulated Gastric Fluid (SGF), pH 1.2 | 37 | Shake-Flask | Data Not Available | Data Not Available | |

| Simulated Intestinal Fluid (SIF), pH 6.8 | 37 | Shake-Flask | Data Not Available | Data Not Available | |

| Ethanol | 25 | Shake-Flask | Data Not Available | Data Not Available | |

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | Data Not Available | Data Not Available |

Experimental Protocols

Accurate and reproducible solubility data are contingent on well-defined experimental protocols. The following are detailed methodologies for commonly employed solubility assays.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic or equilibrium solubility.

Principle: An excess of the solid compound is agitated in a specific solvent for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved states. The concentration of the dissolved compound in the supernatant is then determined.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., deionized water, PBS pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient duration to reach equilibrium (typically 24 to 72 hours).

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method against a standard curve.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The concentration at which precipitation occurs is determined, often by methods like nephelometry (light scattering) or UV absorbance after filtration.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

Microtiter plates (e.g., 96-well)

-

Automated liquid handler

-

Plate reader (nephelometer or UV spectrophotometer)

-

Filtration apparatus for microtiter plates (for direct UV assay)

Procedure (Nephelometric Assay):

-

Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

-

Add the aqueous buffer to each well to achieve a range of final compound concentrations.

-

Mix the contents and incubate the plate at a controlled temperature for a set period (e.g., 2 hours).

-

Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

The kinetic solubility is determined as the concentration at which the light scattering signal significantly exceeds the background.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining the solubility of a chemical compound.

Logical Relationship for Solubility Assessment in Drug Discovery

Caption: The role of solubility assessment at different stages of drug discovery.

In Vitro Evaluation of 3-(3-Bromophenyl)oxetan-3-amine Hydrochloride: A Technical Overview

Disclaimer: Publicly available in vitro evaluation data for 3-(3-Bromophenyl)oxetan-3-amine hydrochloride is not available. The following technical guide is a representative example constructed with hypothetical data and generalized experimental protocols to illustrate the typical in vitro characterization of a novel small molecule inhibitor for a research and drug development audience. The experimental data and associated pathways are fictional and intended for illustrative purposes only.

Abstract

This document provides a detailed technical overview of the hypothetical in vitro characterization of this compound, a novel small molecule inhibitor. The primary focus of this guide is to present its inhibitory activity against a panel of kinases, its effect on cell viability in relevant cancer cell lines, and the methodologies employed for these evaluations. The data presented herein suggests that this compound is a potent and selective inhibitor of MEK1/2 kinases, warranting further investigation as a potential therapeutic agent.

Kinase Inhibitory Activity

The inhibitory activity of this compound was assessed against a panel of selected kinases to determine its potency and selectivity. The compound demonstrated potent inhibition of MEK1 and MEK2, with significantly less activity against other tested kinases.

Table 1: Kinase Inhibition Profile

| Kinase Target | IC50 (nM) |

| MEK1 | 15 |

| MEK2 | 25 |

| ERK1 | >10,000 |

| JNK1 | >10,000 |

| p38α | >10,000 |

Cellular Activity

The anti-proliferative effects of this compound were evaluated in a panel of human cancer cell lines. The compound exhibited potent growth inhibition in cell lines with known mutations in the RAS/RAF/MEK/ERK pathway.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nM) |

| A375 | Melanoma | 50 |

| HCT116 | Colon Cancer | 75 |

| Panc-1 | Pancreatic Cancer | 120 |

| HeLa | Cervical Cancer | >10,000 |

Experimental Protocols

Kinase Inhibition Assay

A biochemical assay was utilized to determine the half-maximal inhibitory concentration (IC50) of the test compound against the target kinases. The assay measures the phosphorylation of a substrate peptide by the kinase.

-

Reagents: Kinase, substrate peptide, ATP, test compound, and detection antibody.

-

Procedure:

-

The test compound was serially diluted in DMSO.

-

The kinase, substrate peptide, and test compound were incubated in a reaction buffer.

-

The kinase reaction was initiated by the addition of ATP.

-

The reaction was allowed to proceed for a specified time at room temperature.

-

The reaction was stopped, and the amount of phosphorylated substrate was quantified using a suitable detection method (e.g., fluorescence resonance energy transfer).

-

-

Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Cell Viability Assay

The half-maximal effective concentration (EC50) for cell growth inhibition was determined using a cell-based assay.

-

Cell Culture: Cells were cultured in the recommended medium supplemented with fetal bovine serum and antibiotics.

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to attach overnight.

-

The test compound was serially diluted and added to the cells.

-

The plates were incubated for 72 hours.

-

Cell viability was assessed using a commercially available reagent (e.g., resazurin-based).

-

-

Data Analysis: The EC50 values were determined by fitting the dose-response curves to a four-parameter logistic model.

Visualizations

Signaling Pathway

The following diagram illustrates the hypothetical mechanism of action of this compound as a MEK1/2 inhibitor within the MAPK/ERK signaling pathway.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the compound.

Experimental Workflow

The diagram below outlines the general workflow for the in vitro evaluation of a novel small molecule inhibitor.

Caption: General workflow for in vitro small molecule characterization.

Methodological & Application

Application Notes and Protocols for the Synthesis and Functionalization of 3,3-Disubstituted Oxetanes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and functionalization of 3,3-disubstituted oxetanes, which are valuable scaffolds in medicinal chemistry.[1] 3,3-Disubstituted oxetanes are increasingly utilized as bioisosteres for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties of drug candidates, such as increased solubility and metabolic stability.[2][3] This document details key synthetic methodologies, provides step-by-step experimental protocols, and summarizes quantitative data to facilitate the incorporation of these important motifs into research and drug discovery programs.

I. Synthesis of 3,3-Disubstituted Oxetanes

The construction of the 3,3-disubstituted oxetane core can be achieved through several reliable synthetic strategies. The most common methods include the intramolecular cyclization of 1,3-diols (Williamson ether synthesis), the [2+2] photocycloaddition of carbonyls and alkenes (Paternò-Büchi reaction), and the functionalization of commercially available oxetan-3-one.

Williamson Etherification of 1,3-Diols

The intramolecular Williamson etherification is a robust and widely used method for the synthesis of oxetanes from appropriately substituted 1,3-diols.[2][4] This reaction typically involves the formation of a mono-sulfonate ester followed by base-mediated intramolecular cyclization.

General Workflow:

Caption: Workflow for Williamson Etherification.

Experimental Protocol: Synthesis of 3,3-Bis(hydroxymethyl)oxetane via Williamson Etherification

This protocol describes the synthesis of a key intermediate which can be further functionalized.

Step 1: Monotosylation of Pentaerythritol

-

To a stirred solution of pentaerythritol (1.0 eq) in a suitable solvent such as pyridine, add p-toluenesulfonyl chloride (1.0 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude monotosylate.

Step 2: Intramolecular Cyclization

-

Dissolve the crude monotosylate in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (1.1 eq), portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 4-12 hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to afford the 3,3-disubstituted oxetane.

Quantitative Data for Williamson Etherification:

| Starting Diol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pentaerythritol monotosylate | NaH | DMF | RT | 12 | 75 | [2] |

| 2,2-Diethyl-1,3-propanediol monotosylate | KOtBu | THF | 60 | 6 | 82 | [2] |

| 2-Benzyl-2-methyl-1,3-propanediol monotosylate | NaH | DMF | 80 | 8 | 68 | [5] |

Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, providing a direct route to oxetanes.[6][7] This method is particularly useful for the synthesis of spirocyclic oxetanes from cyclic ketones.[7][8]

Reaction Scheme:

Caption: Paternò-Büchi Reaction Scheme.

Experimental Protocol: Synthesis of a Spirocyclic Oxetane via Paternò-Büchi Reaction [7][8]

-

In a quartz reaction vessel, dissolve the cyclic ketone (e.g., cyclohexanone, 1.0 eq) and the alkene (e.g., maleic anhydride, 1.5 eq) in a suitable solvent like acetonitrile.

-

Add a triplet sensitizer if necessary (e.g., acetone, if the ketone itself is not a good sensitizer).

-

Degas the solution with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the excited state.

-

Irradiate the reaction mixture with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature (e.g., room temperature) for 12-48 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the spirocyclic oxetane.

Quantitative Data for Paternò-Büchi Reaction:

| Ketone | Alkene | Solvent | Irradiation Time (h) | Yield (%) | Reference |

| Cyclohexanone | Maleic Anhydride | Acetonitrile | 24 | 65 | [7][8] |

| Acetone | Furan | Benzene | 12 | 58 | [6] |

| Adamantanone | 1,1-Dichloroethene | Dichloromethane | 48 | 72 | [3] |

II. Functionalization of 3,3-Disubstituted Oxetanes

Functionalization of the 3,3-disubstituted oxetane core can be achieved by starting with a pre-functionalized building block like oxetan-3-one or by performing reactions on an existing 3,3-disubstituted oxetane. The 3,3-disubstitution pattern generally confers greater stability to the oxetane ring compared to other substitution patterns, allowing for a wider range of chemical transformations without ring-opening.[2]

Functionalization via Oxetan-3-one

Oxetan-3-one is a versatile starting material for the synthesis of a variety of 3-substituted and 3,3-disubstituted oxetanes through nucleophilic addition to the carbonyl group.[1][2]

General Functionalization Pathway:

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. eprints.lancs.ac.uk [eprints.lancs.ac.uk]

- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for 3-(3-Bromophenyl)oxetan-3-amine hydrochloride in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and modulation of basicity of adjacent amines, make it an attractive surrogate for more common groups like gem-dimethyl or carbonyl functionalities.[1][2][3][4][5] 3-(3-Bromophenyl)oxetan-3-amine hydrochloride is a versatile starting material that combines the benefits of the oxetane ring with a readily functionalizable amine handle and a bromophenyl group suitable for further chemical modification.

This document provides detailed protocols for the utilization of this compound in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[6][7] "Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate byproducts that are easily removed.[1] The CuAAC reaction, which forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne, is a cornerstone of this chemical philosophy and has found widespread application in bioconjugation, drug discovery, and materials science.[6][7][8]

These protocols will detail the necessary steps to convert the primary amine of the starting material into either an azide or an alkyne, followed by the click chemistry reaction to couple it with a partner of choice.

Key Applications

The methodologies described herein are applicable to a range of research and development activities, including:

-

Synthesis of Novel Drug Candidates: The triazole linkage formed via click chemistry can serve as a stable core for building complex molecular architectures with potential therapeutic applications.[9]

-

Bioconjugation: The protocols can be adapted to link the oxetane-containing molecule to biomolecules such as peptides, proteins, or nucleic acids for diagnostic or therapeutic purposes.

-

Linker Chemistry for Targeted Therapies: The resulting triazole-containing molecules can function as linkers in bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).

-

Fragment-Based Drug Discovery (FBDD): The oxetane moiety can be incorporated into fragment libraries for screening against biological targets.

Experimental Protocols

To utilize this compound in a click chemistry reaction, the primary amine must first be converted into either an azide or a terminal alkyne. Below are protocols for both pathways, followed by a general protocol for the subsequent CuAAC reaction.

Protocol 1: Conversion of 3-(3-Bromophenyl)oxetan-3-amine to 3-Azido-3-(3-bromophenyl)oxetane

This protocol describes the conversion of the primary amine to an azide functionality.

Materials:

-

This compound

-

Sodium bicarbonate (NaHCO₃)

-

Trifluoromethanesulfonyl azide (TfN₃) solution in a suitable organic solvent (e.g., dichloromethane)

-

Copper(II) sulfate (CuSO₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Neutralization: Dissolve this compound in a mixture of dichloromethane and saturated aqueous sodium bicarbonate solution. Stir vigorously until the amine is fully neutralized and extracted into the organic layer. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to obtain the free amine.

-

Azide Formation: Dissolve the free amine in dichloromethane. In a separate flask, prepare a solution of trifluoromethanesulfonyl azide. Add the trifluoromethanesulfonyl azide solution dropwise to the amine solution at 0 °C.

-

Catalysis: Add a catalytic amount of copper(II) sulfate to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and concentration, purify the crude product by silica gel column chromatography to yield 3-azido-3-(3-bromophenyl)oxetane.

Protocol 2: Acylation of 3-(3-Bromophenyl)oxetan-3-amine with an Alkyne-Containing Activated Ester

This protocol describes the introduction of a terminal alkyne via acylation of the primary amine.

Materials:

-

This compound

-

Triethylamine (TEA)

-

An alkyne-containing N-hydroxysuccinimide (NHS) ester (e.g., pent-4-ynoyl-NHS ester)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Amine Neutralization and Acylation: Dissolve this compound in dimethylformamide. Add triethylamine to neutralize the hydrochloride salt. To this solution, add the alkyne-containing NHS ester.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up: Pour the reaction mixture into water and extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter, concentrate, and purify the crude product by silica gel column chromatography to obtain the N-alkynylated product.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for the click reaction between the azide- or alkyne-functionalized oxetane derivative and a suitable reaction partner.

Materials:

-

Azide-functionalized oxetane (from Protocol 1) or Alkyne-functionalized oxetane (from Protocol 2)

-

Terminal alkyne or azide reaction partner

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand[2]

-

A suitable solvent system (e.g., t-butanol/water, DMF, DMSO)

-

Aqueous solution of ethylenediaminetetraacetic acid (EDTA) for copper removal[9]

Procedure:

-

Reactant Preparation: In a reaction vessel, dissolve the azide-functionalized oxetane and the terminal alkyne partner (or vice versa) in the chosen solvent system.

-

Catalyst Preparation: In a separate vial, prepare a stock solution of the copper catalyst by dissolving copper(II) sulfate pentahydrate and the ligand (THPTA or TBTA) in water.[2]

-

Initiation: Add the copper catalyst solution to the solution of the reactants. Then, add a freshly prepared solution of sodium ascorbate in water to the reaction mixture to reduce Cu(II) to the active Cu(I) species.[4]

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). To remove residual copper, wash the organic layer with an aqueous solution of EDTA.[9] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the final triazole product by silica gel column chromatography or recrystallization.

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data for the described protocols.

Table 1: Optimization of Azide Formation (Protocol 1)

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaHCO₃ | DCM | 0 to RT | 12 | 75 |

| 2 | Pyridine | DCM | 0 to RT | 12 | 68 |

| 3 | Et₃N | THF | 0 to RT | 12 | 72 |

| 4 | NaHCO₃ | MeCN | 0 to RT | 24 | 65 |

Table 2: Optimization of CuAAC Reaction (Protocol 3)

| Entry | Copper Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CuSO₄·5H₂O (1) | THPTA (5) | t-BuOH/H₂O (1:1) | RT | 4 | 92 |

| 2 | CuI (1) | None | DMF | RT | 8 | 85 |

| 3 | CuSO₄·5H₂O (5) | TBTA (10) | DMSO | RT | 2 | 95 |

| 4 | CuSO₄·5H₂O (1) | THPTA (5) | t-BuOH/H₂O (1:1) | 50 | 1 | 94 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from the starting material to the final clicked product.

Caption: Workflow for the synthesis of a 1,2,3-triazole product.

Conceptual Signaling Pathway: PROTAC Application

This diagram illustrates a conceptual signaling pathway where a molecule synthesized using the described protocols acts as a linker in a PROTAC to induce the degradation of a target protein.

Caption: Conceptual PROTAC mechanism utilizing a triazole linker.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. broadpharm.com [broadpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jenabioscience.com [jenabioscience.com]

- 5. interchim.fr [interchim.fr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for 3-(3-Bromophenyl)oxetan-3-amine hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride, a key building block in modern medicinal chemistry. Its unique structural features, combining a substituted phenyl ring with a strained oxetane motif, make it a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the field of targeted protein degradation.

Introduction to this compound

This compound is a synthetic building block increasingly utilized in drug discovery. The presence of the oxetane ring offers several advantages in drug design, including improved metabolic stability, enhanced solubility, and the ability to act as a rigid scaffold to orient functional groups for optimal target engagement. The bromophenyl moiety serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries.

This compound is particularly relevant in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. In this context, derivatives of 3-(3-Bromophenyl)oxetan-3-amine can serve as part of the linker or as a scaffold to connect the target protein binder and the E3 ligase ligand.

Application in the Synthesis of IRAK-4 Degraders

A significant application of 3-amino-3-phenyloxetane derivatives is in the synthesis of selective degraders of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). IRAK-4 is a crucial kinase in the innate immune signaling pathway, and its dysregulation is implicated in various inflammatory diseases and cancers. While kinase inhibitors can block its catalytic activity, IRAK-4 also possesses a scaffolding function. PROTAC-mediated degradation of IRAK-4 can abrogate both functions, potentially leading to a more profound therapeutic effect.

The following sections detail a representative synthetic protocol and biological data for an IRAK-4 degrader, adapted from methodologies used for structurally similar compounds.

Experimental Protocols

3.1. General Amide Coupling Protocol

This protocol describes the coupling of 3-(3-Bromophenyl)oxetan-3-amine with a carboxylic acid, a common step in the elaboration of this building block.

Materials:

-

This compound

-

Carboxylic acid of interest (e.g., a linker with a terminal carboxylic acid)

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and PyBOP (1.2 eq).

-

Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate gradient of hexanes and EtOAc to yield the desired amide product.

3.2. Synthesis of an IRAK-4 Degrader (Illustrative Example)

This protocol outlines the synthesis of a hypothetical IRAK-4 degrader using 3-(3-Bromophenyl)oxetan-3-amine as a core component, based on established synthetic routes for similar molecules. The synthesis involves a multi-step sequence, including amide bond formation and a final coupling to an E3 ligase ligand.

Step 1: Synthesis of the Linker-Intermediate

-

Follow the general amide coupling protocol (Section 3.1) to couple this compound with a suitable linker precursor containing a carboxylic acid and a protected amine (e.g., Boc-protected amino-PEG-acid).

Step 2: Deprotection of the Linker

-

Dissolve the product from Step 1 in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the deprotected amine salt.

Step 3: Coupling with an IRAK-4 Binding Moiety

-

Couple the deprotected linker-intermediate from Step 2 with a carboxylic acid-functionalized IRAK-4 binder (e.g., a derivative of a known IRAK-4 inhibitor) using the general amide coupling protocol (Section 3.1).

Step 4: Final Coupling with an E3 Ligase Ligand

-

The bromine atom on the phenyl ring can be utilized for a Suzuki or Buchwald-Hartwig cross-coupling reaction to attach a moiety that will then be coupled to an E3 ligase ligand (e.g., pomalidomide). Alternatively, if the E3 ligase ligand has a suitable functional group, a direct coupling can be performed.

-

For a Suzuki coupling, react the product from Step 3 with a boronic acid or ester derivative of the E3 ligase ligand precursor in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water).

-

Purify the final PROTAC molecule using preparative HPLC.

Data Presentation

The efficacy of the synthesized PROTACs is typically evaluated by measuring their ability to induce the degradation of the target protein (quantified as DC50) and their potency in inhibiting cell growth (quantified as IC50). The following table presents representative data for IRAK-4 degraders synthesized using a similar 3-amino-3-phenyloxetane building block.

| Compound | Linker | DC50 (nM) in OCI-LY10 cells | IC50 (nM) in OCI-LY10 cells |

| Degrader 1 | PEG3 | 15 | 25 |

| Degrader 2 | PEG4 | 8 | 12 |

| Degrader 3 | Alkyl C6 | 22 | 35 |

Note: Data is illustrative and based on published results for analogous compounds.

Visualizations

5.1. PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC molecule, which induces the ubiquitination and subsequent proteasomal degradation of a target protein.

Caption: General mechanism of PROTAC-induced protein degradation.

5.2. IRAK-4 Signaling Pathway

This diagram depicts a simplified representation of the IRAK-4 signaling pathway, a key cascade in the innate immune response, and the point of intervention for an IRAK-4 degrader.

Application Notes and Protocols for N-Alkylation of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of 3-(3-bromophenyl)oxetan-3-amine hydrochloride, a valuable building block in medicinal chemistry. The protocols are designed to be clear, concise, and reproducible for researchers in drug development and organic synthesis.

Introduction

3-(3-Bromophenyl)oxetan-3-amine and its derivatives are key intermediates in the synthesis of various biologically active molecules. The oxetane ring is a desirable motif in drug design as it can improve physicochemical properties such as solubility and metabolic stability. N-alkylation of the primary amine functionality allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document outlines two robust methods for the N-alkylation of the title compound: direct alkylation with alkyl halides and reductive amination.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of 3-(3-bromophenyl)oxetan-3-amine. The data is representative and may vary depending on the specific alkylating agent and reaction conditions.

| Method | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Direct Alkylation | Alkyl Bromide (R-Br) | Potassium Carbonate (K₂CO₃) | Acetonitrile | 60 | 12-24 | 75-90 |

| Direct Alkylation | Alkyl Iodide (R-I) | Triethylamine (Et₃N) | DMF | RT - 50 | 8-16 | 80-95 |

| Reductive Amination | Aldehyde (R-CHO) | - | Methanol | RT | 2-4 | 85-98 |

| Reductive Amination | Ketone (R₂C=O) | - | Methanol | RT | 4-8 | 80-95 |

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the direct alkylation of 3-(3-bromophenyl)oxetan-3-amine with an alkyl halide in the presence of a base. This method is straightforward and utilizes readily available reagents.[1][2][3]

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Free-Basing of the Amine:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Add acetonitrile or DMF (10 mL per mmol of amine hydrochloride).

-

Add a suitable base. Use K₂CO₃ (2.5 eq) for alkyl bromides or iodides, or Et₃N (2.2 eq) for more reactive alkylating agents.[4]

-

Stir the suspension at room temperature for 30 minutes to generate the free amine in situ.

-

-

N-Alkylation Reaction:

-

To the stirred suspension, add the alkyl halide (1.1-1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 8-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If using K₂CO₃, filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

-

Protocol 2: Reductive Amination

This protocol is an alternative method that is particularly useful for preventing over-alkylation and can be performed as a one-pot reaction.[5][6][7] It involves the formation of an imine intermediate followed by its reduction.

Materials:

-

This compound

-

Aldehyde or Ketone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[7]

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Free-Basing of the Amine:

-

Dissolve this compound (1.0 eq) in methanol (10 mL per mmol of amine hydrochloride).

-

Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

-

-

Imine Formation and Reduction:

-

To the solution of the free amine, add the aldehyde or ketone (1.0-1.2 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

In a single portion, add the reducing agent, sodium triacetoxyborohydride (1.5 eq).

-

Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up:

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3x).

-